1,1-DICYCLOPROPYL-ETHANOL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1-dicyclopropylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-8(9,6-2-3-6)7-4-5-7/h6-7,9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOYDTXNAECZPAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)(C2CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20498147 | |

| Record name | 1,1-Dicyclopropylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20498147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18895-50-6 | |

| Record name | 1,1-Dicyclopropylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20498147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1,1-dicyclopropylethanol from dicyclopropyl ketone

An In-Depth Technical Guide to the Synthesis of 1,1-Dicyclopropylethanol from Dicyclopropyl Ketone

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,1-dicyclopropylethanol, a tertiary alcohol featuring the sterically demanding dicyclopropyl motif. The primary synthetic route detailed herein involves the nucleophilic addition of a methyl group to dicyclopropyl ketone via the Grignard reaction. This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a field-tested experimental protocol, characterization data, and a discussion of the compound's relevance. The cyclopropyl group is a valuable structural motif in medicinal chemistry, and this guide provides a robust pathway to a key building block.[1]

Introduction: The Significance of the Cyclopropyl Moiety

The cyclopropyl group, a three-membered carbocycle, is a unique structural element in organic chemistry. Its strained ring system imparts distinct electronic and conformational properties, making it a "bioisostere" for various functional groups. In drug development, the incorporation of cyclopropyl rings can lead to significant improvements in metabolic stability, receptor binding affinity, and membrane permeability. Dicyclopropyl ketone serves as a key precursor for introducing the dicyclopropyl carbinol core into more complex molecules.[2][3] The synthesis of 1,1-dicyclopropylethanol from this ketone is a foundational carbon-carbon bond-forming reaction, primarily achieved through the addition of an organometallic nucleophile.[4]

Synthetic Strategy: The Grignard Reaction

The most direct and efficient method for converting dicyclopropyl ketone to 1,1-dicyclopropylethanol is the Grignard reaction.[5] This reaction employs an organomagnesium halide (a Grignard reagent), in this case, methylmagnesium bromide (CH₃MgBr), to act as a potent nucleophile.[4]

Causality of Reagent and Condition Selection

-

Grignard Reagent (CH₃MgBr): The carbon-magnesium bond is highly polarized, with the carbon atom bearing a significant partial negative charge.[4] This makes the methyl group strongly nucleophilic, enabling it to attack the electrophilic carbonyl carbon of the dicyclopropyl ketone.[5][6]

-

Aprotic Solvent (Anhydrous Diethyl Ether or THF): Grignard reagents are powerful bases and will react with any acidic protons, such as those in water or alcohols. Therefore, the reaction must be conducted under strictly anhydrous (dry) conditions. Diethyl ether or tetrahydrofuran (THF) are ideal solvents as they are aprotic and can solvate the magnesium species, stabilizing the Grignard reagent.

-

Initiation (Iodine): The formation of the Grignard reagent from magnesium metal and an alkyl halide can sometimes be slow to start. A small crystal of iodine is often added to activate the magnesium surface by etching away the passivating oxide layer.[1]

-

Aqueous Workup (NH₄Cl): After the nucleophilic addition is complete, the resulting magnesium alkoxide intermediate must be protonated to yield the final alcohol. A saturated aqueous solution of ammonium chloride (NH₄Cl) is a mild acid, sufficient to protonate the alkoxide without causing potential side reactions (like elimination) that could occur with stronger acids.

Reaction Mechanism

The reaction proceeds in two main stages:

-

Nucleophilic Addition: The nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of dicyclopropyl ketone. Simultaneously, the π-electrons of the carbon-oxygen double bond move to the oxygen atom, forming a magnesium alkoxide intermediate.[1][6]

-

Protonation: The magnesium alkoxide is then treated with a mild proton source, such as aqueous ammonium chloride, during the workup. The oxygen atom is protonated, yielding the final tertiary alcohol, 1,1-dicyclopropylethanol.

Caption: The two-step mechanism of the Grignard reaction.

Experimental Protocol

This protocol outlines the synthesis of 1,1-dicyclopropylethanol. The synthesis of the starting material, dicyclopropyl ketone, is well-documented and can be achieved via several methods.[7][8][9]

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |

| Dicyclopropyl Ketone | C₇H₁₀O | 110.15 | 5.51 g | 50.0 | Substrate |

| Magnesium Turnings | Mg | 24.31 | 1.46 g | 60.0 | Reagent |

| Methyl Iodide | CH₃I | 141.94 | 8.52 g (3.75 mL) | 60.0 | Reagent |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | ~150 mL | - | Solvent |

| Iodine | I₂ | 253.81 | 1 crystal | - | Initiator |

| Sat. aq. NH₄Cl | NH₄Cl | 53.49 | ~50 mL | - | Quenching Agent |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5 g | - | Drying Agent |

Step-by-Step Methodology

-

Apparatus Setup: A 250 mL three-neck round-bottom flask is flame-dried under a stream of nitrogen or argon and fitted with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stir bar. The entire apparatus is maintained under a positive pressure of inert gas.

-

Grignard Reagent Preparation: The magnesium turnings (1.46 g) and a single crystal of iodine are placed in the flask. A solution of methyl iodide (3.75 mL) in 50 mL of anhydrous diethyl ether is prepared and added to the dropping funnel.

-

Initiation: Approximately 5 mL of the methyl iodide solution is added to the stirring magnesium turnings. The reaction is initiated, which is indicated by the disappearance of the brown iodine color and the gentle refluxing of the ether. If the reaction does not start, gentle warming with a heat gun may be necessary.

-

Addition: Once initiated, the remaining methyl iodide solution is added dropwise at a rate that maintains a steady but controlled reflux. After the addition is complete, the gray-colored reaction mixture is stirred for an additional 60 minutes at room temperature to ensure complete formation of the Grignard reagent.

-

Reaction with Ketone: A solution of dicyclopropyl ketone (5.51 g) in 50 mL of anhydrous diethyl ether is added to the dropping funnel. This solution is then added dropwise to the stirring Grignard reagent at 0 °C (ice bath).

-

Reaction Completion: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Quenching: The reaction flask is cooled again in an ice bath. The reaction is carefully quenched by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution.

-

Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with 25 mL portions of diethyl ether.

-

Drying and Solvent Removal: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure 1,1-dicyclopropylethanol as a clear liquid.

Caption: Experimental workflow for the synthesis of 1,1-dicyclopropylethanol.

Product Characterization

To confirm the identity and purity of the synthesized 1,1-dicyclopropylethanol, standard analytical techniques should be employed.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show a characteristic singlet for the methyl (CH₃) protons and a complex multiplet pattern in the upfield region (typically 0.2-0.8 ppm) corresponding to the protons on the two cyclopropyl rings. A singlet for the hydroxyl (-OH) proton will also be present, the chemical shift of which can vary depending on concentration and solvent.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show a signal for the quaternary carbon attached to the hydroxyl group, a signal for the methyl carbon, and distinct signals for the CH and CH₂ carbons of the cyclopropyl rings.

-

IR (Infrared) Spectroscopy: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol functional group.[6] The C-O stretch will appear around 1150 cm⁻¹. The absence of a strong absorption around 1700 cm⁻¹ confirms the complete consumption of the starting ketone.

-

Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of a methyl group to the starting ketone.

Applications in Drug Discovery

Tertiary alcohols like 1,1-dicyclopropylethanol are versatile intermediates in organic synthesis. The hydroxyl group can be used as a handle for further functionalization or can be replaced to introduce other groups. For professionals in drug development, molecules containing the cyclopropyl moiety are of high interest. The rigid, strained ring can lock conformations, protect adjacent functional groups from metabolism, and improve binding to biological targets. This specific building block could be utilized in the synthesis of novel therapeutic agents where the dicyclopropyl carbinol core is a key pharmacophore.[3][10][11]

References

-

Curtis, O. E., Jr., Sandri, J. M., Crocker, R. E., & Hart, H. (n.d.). Dicyclopropyl ketone. Organic Syntheses Procedure. Available at: [Link]

-

Purdue University. (n.d.). Grignard Reagents. Available at: [Link]

-

LookChem. (n.d.). Synthesis of Dicyclopropyl ketone. Chempedia. Available at: [Link]

- Google Patents. (n.d.). US2979529A - Production of dicyclopropyl ketones and 1, 7-dihalo-4-heptanones.

-

LookChem. (n.d.). Dicyclopropyl ketone 1121-37-5 wiki. Available at: [Link]

-

ResearchGate. (2025). Synthesis of 1, 1-cyclopropanedimethanol. Available at: [Link]

- Google Patents. (n.d.). CN102757311A - Preparation method of 1, 1-cyclopropane dimethanol.

-

Study.com. (n.d.). Grignard reagents undergo a general and very useful reaction with ketones. Methylmagnesium bromide, for example, reacts with cyclohexanone to yield a product.... Available at: [Link]

-

Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Available at: [Link]

-

ResearchGate. (n.d.). ¹H and ¹³C NMR spectroscopic data for compounds 6-11. Available at: [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Versatile applications of deep eutectic solvents in drug discovery and drug delivery systems: Perspectives and opportunities. Available at: [Link]

-

MDPI. (n.d.). The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications. Available at: [Link]

-

European Pharmaceutical Review. (2005). Applications in drug development. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of dicarbonyl 29. Available at: [Link]

-

PubMed. (2014). Ionic liquids in pharmaceutical applications. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. US2979529A - Production of dicyclopropyl ketones and 1, 7-dihalo-4-heptanones - Google Patents [patents.google.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Grignard Reagents [chemed.chem.purdue.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. homework.study.com [homework.study.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Synthesis of Dicyclopropyl ketone - Chempedia - LookChem [lookchem.com]

- 9. Dicyclopropyl ketone synthesis - chemicalbook [chemicalbook.com]

- 10. Versatile applications of deep eutectic solvents in drug discovery and drug delivery systems: Perspectives and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 1,1-Dicyclopropylethanol via the Grignard Reaction

Abstract

The synthesis of sterically hindered tertiary alcohols is a cornerstone of modern organic chemistry, with broad applications in pharmaceutical and materials science. 1,1-dicyclopropylethanol, featuring two strained cyclopropyl rings attached to a carbinol center, represents a valuable structural motif. This technical guide provides a comprehensive overview of its synthesis utilizing the Grignard reaction, one of the most powerful and versatile methods for carbon-carbon bond formation.[1] This document delves into the underlying reaction mechanism, provides detailed, field-proven experimental protocols, and discusses critical parameters, safety considerations, and troubleshooting strategies. It is intended for researchers, chemists, and drug development professionals seeking to leverage this classic transformation for the construction of complex molecular architectures.

Introduction and Strategic Overview

The Grignard reaction, discovered by Victor Grignard in the early 20th century, employs organomagnesium halides to perform nucleophilic additions to electrophilic carbon centers, most notably carbonyls.[1] Its application in the synthesis of tertiary alcohols is particularly robust. For a target molecule like 1,1-dicyclopropylethanol, the retrosynthetic analysis points to a convergent strategy involving the reaction of two equivalents of a cyclopropyl Grignard reagent with a suitable two-carbon electrophile, such as an ester or an acyl chloride.[2][3][4]

This guide will focus on the reaction between cyclopropylmagnesium bromide and an acetyl source (e.g., ethyl acetate or acetyl chloride). This pathway is efficient and proceeds through a well-defined mechanism, culminating in the desired tertiary alcohol after an acidic workup.

The Reaction Mechanism: A Two-Fold Addition

The formation of a tertiary alcohol from an ester or acyl chloride using a Grignard reagent is not a single addition event. It is a sequential process where two equivalents of the organometallic reagent add to the carbonyl substrate.[3][4][5][6]

-

First Nucleophilic Addition-Elimination: The first equivalent of the cyclopropylmagnesium bromide acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the acetyl source.[7][8] This forms a transient tetrahedral intermediate.[1][3] This intermediate is unstable and rapidly collapses, expelling the leaving group (either ethoxide, -OEt, from an ester or chloride, -Cl, from an acyl chloride) to form a new carbonyl compound: dicyclopropyl ketone.[1][3][8][9] This initial step is a classic nucleophilic acyl substitution.[8]

-

Second Nucleophilic Addition: The ketone generated in situ is more reactive towards nucleophilic attack than the starting ester.[3] This heightened reactivity is because esters are resonance-stabilized by the lone pair on the alkoxy oxygen, which reduces the electrophilicity of the carbonyl carbon—a stabilization absent in ketones.[3] Consequently, a second equivalent of cyclopropylmagnesium bromide immediately and rapidly attacks the dicyclopropyl ketone.[8][10]

-

Protonation: This second addition yields a magnesium alkoxide intermediate. The reaction is then "quenched" with a mild acid source, which protonates the alkoxide to furnish the final 1,1-dicyclopropylethanol product.[2][4][5]

The overall mechanism can be visualized as follows:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. orgosolver.com [orgosolver.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

Physical and chemical properties of 1,1-dicyclopropylethanol

Page not found. [Link]

[1] 1,1-Dicyclopropylethan-1-ol | C8H14O | ChemSpider Structure, properties, spectra, suppliers and links for: 1,1-Dicyclopropylethan-1-ol. ... 1,1-Dicyclopropylethan-1-ol. Validated by Experts, Validated by Users, Non-Validated, Removed by Users. 1,1-Dicyclopropylethan-1-ol. C8H14O. SMILES. InChI. InChIKey. ChemSpider 2D Image | 1,1-Dicyclopropylethan-1-ol. Predicted data is generated using the ACD/Labs Percepta Platform - PhysChem Module. ... Structure, properties, spectra, suppliers and links for: 1,1-Dicyclopropylethan-1-ol. ... 1,1-Dicyclopropylethan-1-ol. C8H14O. SMILES. InChI. InChIKey. ChemSpider 2D Image | 1,1-Dicyclopropylethan-1-ol. ... ChemSpider 2D Image | 1,1-Dicyclopropylethan-1-ol.

[2] 1,1-DICYCLOPROPYL-ETHANOL CAS#: 18895-50-6 - ChemicalBook this compound Chemical Properties. Boiling point: 58 °C(Press: 15 Torr); Density: 0.9445 g/cm3 ; storage temp. Storage temp ... ... this compound Basic information ... Synonyms: DICYCLOPROPYLMETHYL CARBINOL. This compound. 1,1-Dicyclopropylethan-1-ol. Cyclopropanemethanol, α-cyclopropyl-α-methyl- 1,1-Dicyclopropylethan-1-ol - [D94054] ... this compound CAS#: 18895-50-6. ... this compound. ...

-

This compound(18895-50-6)Related Product Information

-

This compound.

-

DICYCLOPROPYLMETHANE.

-

DICYCLOPROPYLMETHANOL.

-

1,1-DICYCLOPROPYLBENZENEMETHANOL.

-

ALPHA,ALPHA-DICYCLOPROPYL-4-METHYLBENZENEMETHANOL. ... this compound Chemical Properties ... storage temp. ...

-

1,1-DICYCLOPROPYL-ETHANOLSupplier

-

Shanghai Haohong Pharmaceutical Co., Ltd.

-

CHG Opto-Electronic Corporation Limited.

-

TCI (Shanghai) Chemical Trading Co., Ltd.

-

"Beijing Solarbio Science & Tecnology Co., Ltd."

-

Biosynth Biological Technology (Suzhou) Co Ltd. An In-Depth Technical Guide to 1,1-Dicyclopropylethanol: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dicyclopropylethanol is a fascinating tertiary alcohol characterized by the presence of two cyclopropyl rings attached to the carbinol carbon. This unique structural motif imparts distinct physical and chemical properties that are of significant interest in synthetic organic chemistry and drug discovery. The cyclopropyl group, a three-membered carbocycle, is a well-established bioisostere for various functional groups, capable of modulating a molecule's conformational rigidity, metabolic stability, and binding affinity to biological targets.[3] This guide provides a comprehensive overview of the physical and chemical properties of 1,1-dicyclopropylethanol, its synthesis, and its characteristic reactivity, offering valuable insights for its application in research and development.

Physical and Chemical Properties

The physical and chemical properties of 1,1-dicyclopropylethanol are tabulated below. These properties are crucial for its handling, purification, and application in various chemical transformations.

| Property | Value | Source |

| CAS Number | 18895-50-6 | [2] |

| Molecular Formula | C₈H₁₄O | [1] |

| Molecular Weight | 126.19 g/mol | [1] |

| Boiling Point | 58 °C (at 15 Torr) | [2] |

| Density | 0.9445 g/cm³ | [2] |

| Synonyms | Dicyclopropylmethyl carbinol, 1,1-Dicyclopropylethan-1-ol, α-cyclopropyl-α-methyl-Cyclopropanemethanol | [2] |

Synthesis of 1,1-Dicyclopropylethanol

The most common and efficient method for the synthesis of 1,1-dicyclopropylethanol is the Grignard reaction, a powerful tool for the formation of carbon-carbon bonds.[4] This involves the reaction of a Grignard reagent, in this case, methylmagnesium bromide, with dicyclopropyl ketone.[5]

Experimental Protocol: Grignard Reaction for the Synthesis of 1,1-Dicyclopropylethanol

Materials:

-

Dicyclopropyl ketone

-

Methylmagnesium bromide (in a suitable ether solvent, e.g., diethyl ether or THF)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard glassware for anhydrous reactions (e.g., round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser with a nitrogen inlet is assembled. The entire apparatus is flame-dried or oven-dried and cooled under a stream of dry nitrogen to ensure anhydrous conditions.

-

Addition of Ketone: Dicyclopropyl ketone is dissolved in anhydrous diethyl ether or THF and added to the reaction flask.

-

Grignard Reagent Addition: The solution of methylmagnesium bromide is added dropwise to the stirred solution of the ketone at 0 °C (ice bath). The addition rate should be controlled to maintain a gentle reflux.[5]

-

Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at room temperature for a specified time (typically 1-2 hours) to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.[6] The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure 1,1-dicyclopropylethanol.[7]

Spectroscopic Characterization

The structure of 1,1-dicyclopropylethanol can be unequivocally confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum of 1,1-dicyclopropylethanol is expected to show characteristic signals for the methyl protons, the hydroxyl proton, and the cyclopropyl protons. The cyclopropyl protons will appear as a complex multiplet in the upfield region (typically 0-1 ppm) due to their unique chemical environment and complex spin-spin coupling. The methyl group will appear as a singlet, and the hydroxyl proton will be a broad singlet, the chemical shift of which can vary with concentration and solvent.[8][9]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide distinct signals for the different carbon atoms in the molecule. Key expected chemical shifts include the quaternary carbinol carbon, the methyl carbon, and the carbons of the cyclopropyl rings.[10][11] The chemical shifts of the cyclopropyl carbons are typically found at high field.[12]

FT-IR Spectroscopy

The infrared spectrum of 1,1-dicyclopropylethanol will exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.[13] Characteristic C-H stretching vibrations for the cyclopropyl and methyl groups will be observed in the 2850-3000 cm⁻¹ region. The C-O stretching vibration will appear in the fingerprint region, typically between 1000-1200 cm⁻¹.[14]

Mass Spectrometry

The mass spectrum of 1,1-dicyclopropylethanol will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern will be influenced by the presence of the tertiary alcohol and the cyclopropyl groups. Common fragmentation pathways for tertiary alcohols include the loss of a water molecule (M-18) and alpha-cleavage, which would involve the loss of a methyl or a cyclopropyl radical.[15][16]

Chemical Reactivity

As a tertiary cyclopropylcarbinol, 1,1-dicyclopropylethanol exhibits a rich and diverse reactivity profile, primarily centered around the hydroxyl group and the strained cyclopropyl rings.

Acid-Catalyzed Rearrangements

Tertiary alcohols, particularly those with adjacent strained rings, are prone to undergo acid-catalyzed rearrangements.[17][18] In the presence of acid, the hydroxyl group is protonated to form a good leaving group (water), leading to the formation of a tertiary carbocation. This carbocation can then undergo rearrangement, potentially involving ring-opening of one of the cyclopropyl groups, to form more stable carbocationic intermediates, which can then lead to a variety of products.[19] This reactivity is a key consideration in reactions performed under acidic conditions.

Oxidation

The oxidation of tertiary alcohols is generally resistant under standard conditions.[20] Unlike primary and secondary alcohols, they lack a hydrogen atom on the carbinol carbon, which is necessary for oxidation to a ketone or carboxylic acid. However, under harsh oxidative conditions, cleavage of carbon-carbon bonds can occur.

Applications in Medicinal Chemistry

The incorporation of cyclopropyl groups into drug candidates is a widely used strategy in medicinal chemistry to enhance their pharmacological properties. The cyclopropyl moiety can improve metabolic stability by blocking sites of oxidation, increase potency by providing a rigid scaffold for optimal binding to a target, and modulate physicochemical properties such as lipophilicity and solubility.[3] While specific applications of 1,1-dicyclopropylethanol in drug development are not extensively documented in publicly available literature, its structural features make it an attractive building block for the synthesis of novel bioactive molecules.

Conclusion

1,1-Dicyclopropylethanol is a valuable synthetic intermediate with a unique combination of a tertiary alcohol and two cyclopropyl rings. Its synthesis is readily achieved via the Grignard reaction, and its structure can be fully characterized by standard spectroscopic methods. The reactivity of this molecule is dominated by the interplay between the hydroxyl group and the strained cyclopropyl rings, leading to interesting and potentially useful chemical transformations. For researchers and scientists in drug development, 1,1-dicyclopropylethanol represents a promising scaffold for the design and synthesis of novel therapeutic agents with improved pharmacological profiles.

References

- Majetich, G., & Hull, K. (1979). Oxidative rearrangements of tertiary cyclopropylcarbinols leading to .beta.,.gamma.-unsaturated ketones. A simple approach to 1,4-carbonyl transposition. The Journal of Organic Chemistry.

- Zhang, M., et al. (n.d.). Tertiary cyclopropyl carbagermatranes: synthesis and cross-coupling. Royal Society of Chemistry.

- Danheiser, R. L., et al. (n.d.). Organic Syntheses Procedure.

- The Royal Society of Chemistry. (n.d.). 13C NMR (CDCl3, 125 MHz) δ 14.3, 6.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (HMDB0006839).

- Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.

- Benchchem. (2025). Application Notes and Protocols: Grignard Reaction for Synthesizing Aryl Cyclopropyl Ketones.

- Organic Chemistry Portal. (n.d.). Grignard Reaction.

- LibreTexts Chemistry. (2023).

- ChemicalBook. (n.d.). 1-CYCLOPROPYLETHANOL(765-42-4) 1H NMR spectrum.

- ChemicalBook. (n.d.). 1-CYCLOPROPYLETHANOL(765-42-4) 13C NMR spectrum.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725).

- Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.

- ResearchGate. (2025). Synthesis of 1, 1-cyclopropanedimethanol.

- Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.

- LibreTexts Chemistry. (2023). 3.3: Rearrangements.

- Oregon State University. (n.d.). 13C NMR Chemical Shift.

- Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I (video).

- Michigan State University. (n.d.). Mass Spectrometry.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Unknown Source.

- PubMed. (n.d.).

- NIH. (n.d.). Rearrangement Reactions of 1,1-Divinyl-2-phenylcyclopropanes - PMC.

- Khan Academy. (n.d.).

- Benchchem. (2025). Applications of Cyclopropane-1,2-dicarbohydrazide in Medicinal Chemistry.

- ACS Publications. (2022).

- Master Organic Chemistry. (2023). The Pinacol Rearrangement.

- MDPI. (2024).

- Wikipedia. (n.d.). Pinacol rearrangement.

- passel. (n.d.). Phase I - Oxidation Reactions | Metabolism of Herbicides or Xenobiotics in Plants.

- Unknown Source. Lab 6- FT-IR - CHEM 212: Analytical Chemistry.

- Organic Syntheses Procedure. (n.d.). 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide.

- PubMed. (n.d.). Recent applications of click chemistry in drug discovery.

- Pearson+. (n.d.).

- NIH. (n.d.). Reactivity of electrophilic cyclopropanes - PMC.

- NIH. (n.d.). Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes - PMC.

- Eurisotop. (n.d.).

- Agilent. (n.d.). A Comprehensive Guide to FTIR Analysis.

- Pacific BioLabs. (n.d.). FTIR - A Helpful Tool to Determine Chemical Composition.

- YouTube. (2022). Oxidations - DMP, PCC & Swern - Aldehydes & Ketones (IOC 24).

- Unknown Source. Current and Potential Applications of Simultaneous DSC-FTIR Microspectroscopy for Pharmaceutical Analysis.

- Unknown Source. Notes on NMR Solvents.

- Organic Syntheses Procedure. (n.d.). A. - Bis((3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)methane.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Semantic Scholar. (n.d.).

- Unknown Source. Page not found.

- ChemSpider. (n.d.). 1,1-Dicyclopropylethan-1-ol | C8H14O.

- ChemicalBook. (n.d.). This compound CAS#: 18895-50-6.

Sources

- 1. Tertiary cyclopropyl carbagermatranes: synthesis and cross-coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Grignard Reaction [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. orgsyn.org [orgsyn.org]

- 6. 1-CYCLOPROPYLETHANOL(765-42-4) 1H NMR [m.chemicalbook.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. 1-CYCLOPROPYLETHANOL(765-42-4) 13C NMR spectrum [chemicalbook.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. pacificbiolabs.com [pacificbiolabs.com]

- 12. Conformational stabilities of 1,1-dicyclopropylethene determined from variable-temperature infrared spectra of xenon solutions and ab initio calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Mass Spectrometry [www2.chemistry.msu.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Pinacol rearrangement - Wikipedia [en.wikipedia.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. Khan Academy [khanacademy.org]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Unique Structural Motifs of 1,1-Dicyclopropylethanol

An In-Depth Technical Guide to the Characterization of 1,1-Dicyclopropylethanol (CAS 18895-50-6)

1,1-Dicyclopropylethanol is a fascinating molecule for researchers and drug development professionals due to its combination of two key structural features: a tertiary alcohol and two cyclopropyl rings. Tertiary alcohols are crucial structural components in a wide array of pharmaceutical agents and natural products.[1][2] The cyclopropyl group, a three-membered carbocycle, is far more than a simple alkyl substituent. Its strained ring structure results in C-C bonds with high p-character, giving it a "pseudo-unsaturated" nature.[3] This unique electronic profile allows it to act as a potent π-electron donor, influencing a molecule's conformation, metabolic stability, and receptor binding properties.[3][4] Consequently, the cyclopropyl ring is frequently incorporated into drug candidates to enhance potency, increase brain permeability, and reduce metabolic clearance.[4]

This guide provides a comprehensive technical overview of the synthesis and characterization of 1,1-Dicyclopropylethanol. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to confidently identify, quantify, and utilize this compound in a laboratory setting. We will explore the causality behind experimental choices, from synthetic strategy to the application of modern spectroscopic techniques, ensuring a robust and validated understanding of the molecule.

Physicochemical and Safety Profile

A foundational understanding begins with the molecule's basic properties and safety considerations. While detailed toxicological data for this specific compound is not widely available, its structure as a tertiary alcohol and its likely synthesis reagents inform a cautious and professional handling approach.

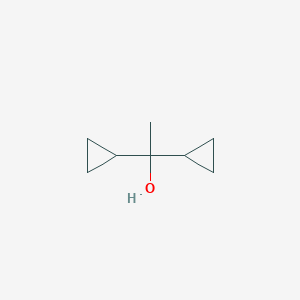

Molecular Structure

Caption: Workflow for the synthesis of 1,1-Dicyclopropylethanol.

Experimental Protocol: Synthesis

-

Expertise & Trustworthiness: This protocol incorporates critical steps for ensuring a successful Grignard reaction, such as the use of anhydrous solvents and flame-dried glassware to prevent the highly basic Grignard reagent from being quenched by water. The dropwise addition at low temperature controls the exothermic reaction.

-

Apparatus Preparation: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry all glassware under a stream of dry nitrogen and allow it to cool to room temperature.

-

Grignard Reagent Formation: Place magnesium turnings (1.1 equivalents) in the flask. Add a small volume of anhydrous diethyl ether or THF via cannula. Add a few drops of methyl bromide (1.05 equivalents, dissolved in anhydrous ether) to initiate the reaction, which may be evidenced by bubbling or gentle refluxing. Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30-60 minutes until most of the magnesium is consumed. [1]3. Nucleophilic Addition: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath. Dissolve dicyclopropyl ketone (1.0 equivalent) in anhydrous ether/THF and add it to the dropping funnel. Add the ketone solution dropwise to the stirred Grignard reagent, ensuring the internal temperature remains below 10 °C.

-

Reaction & Quenching: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Once the starting ketone is consumed, cool the reaction mixture back to 0 °C and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Workup and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.

Comprehensive Characterization Workflow

A multi-technique approach is essential for the unambiguous structural confirmation of 1,1-Dicyclopropylethanol. The workflow begins with qualitative tests to confirm the tertiary alcohol class, followed by spectroscopic analysis to elucidate the complete molecular structure.

Caption: A multi-technique workflow for compound characterization.

Qualitative Chemical Tests for Tertiary Alcohols

Before proceeding to spectroscopic methods, simple and rapid chemical tests can provide strong evidence for the presence of a tertiary alcohol. This is a self-validating step; a negative result in these tests is the expected positive confirmation of the alcohol class.

-

Oxidation Test (Jones or Permanganate): Tertiary alcohols are resistant to oxidation under mild conditions. [5][6] * Protocol: Dissolve a few drops of the sample in acetone. Add a few drops of Jones' reagent (CrO₃ in H₂SO₄).

-

Expected Result: The solution should remain orange. A color change to green or brown would indicate the presence of a primary or secondary alcohol impurity. [5][7]* Lucas Test: This test relies on the rate of formation of an alkyl chloride from an alcohol using the Lucas reagent (ZnCl₂ in conc. HCl), which proceeds via an Sₙ1 mechanism. Tertiary alcohols react almost instantaneously because they form a stable tertiary carbocation intermediate. [8] * Protocol: Add 5-6 drops of the sample to 2 mL of the Lucas reagent in a test tube. Shake vigorously and observe.

-

Expected Result: Turbidity or the formation of an immiscible layer should appear immediately, indicating a positive test for a tertiary alcohol. [8]

-

Infrared (IR) Spectroscopy

Infrared spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. [9][10]For 1,1-Dicyclopropylethanol, IR will confirm the presence of the hydroxyl (-OH) group and the unique C-H bonds of the cyclopropyl rings.

-

Protocol: Neat Liquid Sample

-

Ensure the salt plates (NaCl or KBr) are clean and dry.

-

Place one drop of the neat liquid sample onto one plate.

-

Carefully place the second plate on top, gently spreading the liquid into a thin film.

-

Place the plates in the FTIR spectrometer and acquire the spectrum, typically from 4000 cm⁻¹ to 600 cm⁻¹. [11]

-

-

Data Interpretation:

Table 2: Characteristic IR Absorption Bands for 1,1-Dicyclopropylethanol

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Rationale & Significance |

|---|---|---|---|

| ~3600-3200 | O-H stretch (alcohol) | Strong, Broad | Confirms the presence of the hydroxyl group. Broadness is due to intermolecular hydrogen bonding. |

| ~3080 | C-H stretch (cyclopropyl) | Medium | Diagnostic peak. The C-H bonds in strained rings absorb at a higher frequency than typical sp³ C-H bonds. [11] |

| ~2980-2850 | C-H stretch (alkyl) | Strong | Corresponds to the methyl group C-H bonds. [9][11] |

| ~1460 | CH₂ scissoring | Medium | Bending vibration from methylene groups in the cyclopropane rings. [11] |

| ~1150 | C-O stretch (tertiary alcohol) | Strong | Confirms the C-O single bond of the tertiary alcohol. |

| ~1020 | Cyclopropane ring deformation | Medium | A characteristic "ring breathing" mode for the cyclopropyl group. [11]|

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. [12]Separate ¹H (proton) and ¹³C (carbon) NMR experiments are conducted to create a complete structural picture.

-

Protocol: Sample Preparation

-

Dissolve 5-10 mg of the purified sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.

-

The residual proton signal of the solvent (e.g., CHCl₃ at 7.26 ppm) and the carbon signal (e.g., CDCl₃ at 77.2 ppm) can be used as internal references. [13]

-

-

¹H NMR Data Interpretation: The high degree of magnetic anisotropy from the strained cyclopropyl rings leads to a significant upfield (shielded) chemical shift for the ring protons, a hallmark of this functional group.

Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Significance |

|---|---|---|---|---|

| ~1.2 | Singlet (s) | 3H | -CH₃ | A singlet because there are no adjacent protons. Its chemical shift is typical for a methyl group attached to a quaternary carbon. |

| Variable (~1.5-2.5) | Broad Singlet (br s) | 1H | -OH | The alcohol proton signal is often broad and its position is highly dependent on sample concentration and temperature due to hydrogen bonding. |

| ~0.2-0.8 | Multiplets (m) | 10H | Cyclopropyl Protons | These protons are highly shielded and appear far upfield. The complex splitting arises from geminal and vicinal coupling between non-equivalent protons on the rings. |

-

¹³C NMR Data Interpretation: The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom in the molecule.

Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale & Significance |

|---|---|---|

| ~70-75 | C-OH (quaternary) | The most downfield (deshielded) carbon due to the direct attachment of the electronegative oxygen atom. |

| ~25-30 | -CH₃ | A typical chemical shift for a methyl carbon in this environment. |

| ~15-20 | Cyclopropyl CH | The methine carbons of the two equivalent cyclopropyl rings. |

| ~5-10 | Cyclopropyl CH₂ | The methylene carbons of the two equivalent cyclopropyl rings, shifted significantly upfield due to ring strain. [11]|

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization. [11]Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for a volatile compound like this.

-

Protocol: GC-MS Analysis

-

Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or diethyl ether).

-

Inject a small volume (~1 µL) into the GC-MS system. The GC will separate the sample from any impurities before it enters the mass spectrometer.

-

Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation. [11]

-

-

Data Interpretation:

-

Molecular Ion (M⁺): The spectrum should show a molecular ion peak at an m/z (mass-to-charge ratio) of 126, corresponding to the molecular weight of C₈H₁₄O.

-

Key Fragmentation Pathways: Alcohols commonly undergo alpha-cleavage (cleavage of a bond adjacent to the carbon bearing the -OH group) and dehydration.

-

Loss of Methyl (M-15): Alpha-cleavage of a C-C bond results in the loss of a methyl radical (•CH₃), giving a prominent peak at m/z 111 . This fragment is often stabilized by resonance.

-

Loss of Water (M-18): Dehydration can lead to the loss of a water molecule, producing a peak at m/z 108 .

-

Loss of Cyclopropyl (M-41): Alpha-cleavage can also result in the loss of a cyclopropyl radical (•C₃H₅), leading to a fragment at m/z 85 .

-

-

Conclusion

The comprehensive characterization of 1,1-Dicyclopropylethanol is achieved through a logical and self-validating workflow. Synthesis via the Grignard reaction provides a reliable route to the material. Subsequent confirmation of its identity as a tertiary alcohol is efficiently performed using qualitative chemical tests. Finally, a complete structural elucidation is accomplished through the combined application of modern spectroscopic techniques. FTIR confirms the key functional groups, multi-dimensional NMR spectroscopy maps the precise carbon-hydrogen framework, and mass spectrometry verifies the molecular weight and provides corroborating structural evidence through fragmentation analysis. This integrated approach ensures the highest degree of scientific integrity for researchers utilizing this versatile chemical building block.

References

-

Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Grignard Reactions And Synthesis (2). (2016, January 19). Master Organic Chemistry. Retrieved from [Link]

-

The Grignard Reaction Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Synthesis of Alcohols Using the Grignard Reaction. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

-

Determining Alcohol Classifications in the Lab - alternate reactions. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

-

Franklin, E. (2025, February 17). Localization of Cyclopropyl Groups and Alkenes Within Glycerophospholipids Using Gas-Phase Ion/Ion Chemistry. Vanderbilt University. Retrieved from [Link]

-

Localization of Cyclopropyl Groups and Alkenes Within Glycerophospholipids Using Gas-Phase Ion/Ion Chemistry. (n.d.). PMC - NIH. Retrieved from [Link]

-

1,1-dicyclopropyl-ethanol cas no.18895-50-6. (n.d.). Zhejiang Jiuzhou Chem Co.,Ltd. Retrieved from [Link]

-

Identification of Primary, Secondary and Tertiary Alcohols. (n.d.). Unacademy. Retrieved from [Link]

-

How to Identify Primary, Secondary & Tertiary Alcohols | USING OXIDATION REACTIONS!. (2025, May 25). Chemistry Student. Retrieved from [Link]

-

Identification of Primary, Secondary, and Tertiary Alcohols: An Experiment in Spectrophotometry, Organic Chemistry, and Analytical Chemistry. (n.d.). ACS Publications. Retrieved from [Link]

-

Test for Alcohols. (2025, June 23). Save My Exams. Retrieved from [Link]

-

Safety data sheet. (2024, February 28). Agilent. Retrieved from [Link]

-

The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (n.d.). ResearchGate. Retrieved from [Link]

-

Conformational stabilities of 1,1-dicyclopropylethene determined from variable-temperature infrared spectra of xenon solutions and ab initio calculations. (n.d.). PubMed. Retrieved from [Link]

-

Synthesis of 1, 1-cyclopropanedimethanol. (2025, August 10). ResearchGate. Retrieved from [Link]

-

PHOTOCHEMICAL SYNTHESIS OF BICYCLO[1.1.1]PENTANE-1,3-DICARBOXYLIC ACID. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved from [Link]

- Preparation method of 1, 1-cyclopropane dimethanol. (n.d.). Google Patents.

- Method for preparing 1,1-cyclopropanedimethyl cyclicsulfite. (n.d.). Google Patents.

-

1H Nuclear Magnetic Resonance. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

-

Sample IR spectra. (n.d.). University of Calgary. Retrieved from [Link]

-

1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

-

Direct infusion acoustic droplet ejection mass spectrometry (diADE-MS): enabling high-throughput shotgun lipidomics. (n.d.). ChemRxiv. Retrieved from [Link]

-

Analytical Chemistry – Infrared (IR) Spectroscopy. (2015, February 5). Compound Interest. Retrieved from [Link]

-

Notes on NMR Solvents. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

-

Organic Chemistry 8th Edition - Chapter 15. (n.d.). Pearson. Retrieved from [Link]

-

What is the probable structure regarding this 1H-NMR and 13C-NMR spectra?. (2022, November 24). ResearchGate. Retrieved from [Link]

-

A Liquid Chromatography-Mass Spectrometry Method to Study the Interaction between Membrane Proteins and Low-Molecular-Weight Compound Mixtures. (n.d.). NIH. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Grignard Reaction [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. savemyexams.com [savemyexams.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Identification of Primary, Secondary and Tertiary Alcohols [unacademy.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. compoundchem.com [compoundchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. umsl.edu [umsl.edu]

- 13. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

Spectroscopic Data of Dicyclopropyl-Substituted Tertiary Alcohols: An In-Depth Technical Guide

Introduction

Dicyclopropyl-substituted tertiary alcohols represent a unique class of organic compounds characterized by the presence of two cyclopropyl rings and a hydroxyl group attached to a central tertiary carbon. The inherent ring strain and the unique electronic properties of the cyclopropyl group, which exhibits characteristics of both sigma and pi bonds, impart distinct chemical reactivity and spectroscopic features to these molecules. This guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—associated with these intriguing structures. Understanding these spectroscopic signatures is paramount for researchers in medicinal chemistry and materials science, where the cyclopropyl moiety is often incorporated to modulate biological activity, metabolic stability, and conformational rigidity. This document will delve into the theoretical underpinnings of the observed spectral characteristics and provide practical, field-proven experimental protocols for their synthesis and analysis.

I. Synthesis of Dicyclopropyl-Substituted Tertiary Alcohols

The most direct and reliable method for the synthesis of dicyclopropyl-substituted tertiary alcohols is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (a Grignard reagent) to the carbonyl carbon of a ketone.[1][2][3] For the synthesis of a model compound like 1,1-dicyclopropylethanol, dicyclopropyl ketone serves as the electrophilic partner, and methylmagnesium bromide acts as the nucleophile.

Experimental Protocol: Synthesis of 1,1-Dicyclopropylethanol via Grignard Reaction

This protocol outlines the synthesis of 1,1-dicyclopropylethanol from dicyclopropyl ketone and methylmagnesium bromide. The causality behind the stringent anhydrous conditions is to prevent the highly basic Grignard reagent from being quenched by protic solvents like water, which would lead to the formation of methane and reduce the yield of the desired tertiary alcohol.[4]

Materials:

-

Dicyclopropyl ketone

-

Methylmagnesium bromide (3.0 M solution in diethyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and heating mantle

-

Ice bath

Step-by-Step Methodology:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Reactant Addition: Dicyclopropyl ketone (1.0 eq.) is dissolved in anhydrous diethyl ether and charged into the flask. The solution is cooled to 0 °C using an ice bath.

-

Grignard Reagent Addition: Methylmagnesium bromide solution (1.1 eq.) is added dropwise to the stirred solution of the ketone via the dropping funnel. The rate of addition is controlled to maintain a gentle reflux. The causality for slow addition is to manage the exothermic nature of the reaction and prevent side reactions.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours to ensure complete consumption of the ketone.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath. This step protonates the intermediate magnesium alkoxide to form the tertiary alcohol and precipitates magnesium salts, which are easier to remove than those formed by quenching with water alone.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic extracts are washed with brine.

-

Drying and Concentration: The combined organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude 1,1-dicyclopropylethanol.

-

Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to obtain the pure tertiary alcohol.

Caption: Workflow for the synthesis of 1,1-dicyclopropylethanol.

II. Spectroscopic Analysis of Dicyclopropylmethanol

Dicyclopropylmethanol (C₇H₁₂O) serves as the parent secondary alcohol in this class and provides a foundational understanding of the spectroscopic characteristics imparted by the dicyclopropylmethyl group.[5][6]

A. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data for Dicyclopropylmethanol:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -OH | 1.5 - 3.0 | br s | - |

| CH-OH | 2.5 - 2.8 | t | ~8.0 |

| CH (cyclopropyl) | 0.8 - 1.2 | m | - |

| CH₂ (cyclopropyl, cis) | 0.4 - 0.6 | m | - |

| CH₂ (cyclopropyl, trans) | 0.2 - 0.4 | m | - |

Interpretation:

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and concentration-dependent due to hydrogen bonding. It typically appears as a broad singlet.

-

Methine Proton (CH-OH): This proton is deshielded by the adjacent oxygen atom and is expected to appear as a triplet due to coupling with the two vicinal methine protons of the cyclopropyl rings.

-

Cyclopropyl Protons (CH and CH₂): The protons on the cyclopropyl rings are highly shielded due to the ring current effect and appear in the upfield region of the spectrum (0.2 - 1.2 ppm). The complex splitting patterns arise from geminal and vicinal coupling, often resulting in overlapping multiplets.[9] The protons cis to the carbinol carbon are typically slightly more deshielded than the trans protons.

B. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework. The presence of the cyclopropyl groups is indicated by the characteristically shielded carbon signals.

¹³C NMR Data for Dicyclopropylmethanol: [10]

| Carbon Assignment | Chemical Shift (δ, ppm) |

| CH-OH | 75.2 |

| CH (cyclopropyl) | 16.5 |

| CH₂ (cyclopropyl) | 2.5 |

Interpretation:

-

Carbinol Carbon (CH-OH): The carbon atom bearing the hydroxyl group is significantly deshielded and appears at approximately 75.2 ppm.

-

Methine Carbons (CH of cyclopropyl): The methine carbons of the two cyclopropyl rings are magnetically equivalent and appear as a single peak at around 16.5 ppm.

-

Methylene Carbons (CH₂ of cyclopropyl): The four methylene carbons of the two cyclopropyl rings are also equivalent and are highly shielded, appearing at approximately 2.5 ppm.

C. Infrared (IR) Spectroscopy

The IR spectrum of dicyclopropylmethanol exhibits the characteristic absorption bands for an alcohol.

Key IR Absorption Bands for Dicyclopropylmethanol:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch | ~3350 | Strong, Broad |

| C-H stretch (cyclopropyl) | ~3080, ~3000 | Medium |

| C-H stretch (aliphatic) | ~2950 | Medium |

| C-O stretch | ~1050 | Strong |

Interpretation:

-

O-H Stretch: The broad and intense absorption band around 3350 cm⁻¹ is a definitive indicator of the presence of a hydrogen-bonded hydroxyl group.

-

C-H Stretch: The bands above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in the cyclopropyl rings. The bands below 3000 cm⁻¹ correspond to the C-H stretching of the methine carbons.

-

C-O Stretch: A strong absorption band around 1050 cm⁻¹ is indicative of the C-O stretching vibration of a secondary alcohol.

D. Mass Spectrometry (MS)

The mass spectrum of dicyclopropylmethanol provides information about its molecular weight and fragmentation pattern under electron ionization (EI).

Key Fragments in the Mass Spectrum of Dicyclopropylmethanol:

| m/z | Proposed Fragment |

| 112 | [M]⁺ (Molecular Ion) |

| 94 | [M - H₂O]⁺ |

| 83 | [M - C₂H₅]⁺ |

| 71 | [M - C₃H₅]⁺ (loss of a cyclopropyl radical) |

| 69 | [C₅H₉]⁺ |

| 55 | [C₄H₇]⁺ |

| 41 | [C₃H₅]⁺ (cyclopropyl cation) |

Interpretation:

The fragmentation of dicyclopropylmethanol is primarily driven by the lability of the bond alpha to the hydroxyl group and the stability of the resulting carbocations.[11][12]

-

Molecular Ion ([M]⁺): The molecular ion peak is observed at m/z = 112, corresponding to the molecular weight of dicyclopropylmethanol.[5]

-

Loss of Water ([M - H₂O]⁺): A common fragmentation pathway for alcohols is the loss of a water molecule, leading to a peak at m/z = 94.

-

Alpha-Cleavage: Cleavage of a carbon-carbon bond adjacent to the oxygen atom is a favorable process. The loss of a cyclopropyl radical (C₃H₅) results in a prominent peak at m/z = 71.

-

Cyclopropyl Cation ([C₃H₅]⁺): The peak at m/z = 41 is characteristic of the stable cyclopropyl cation.

Caption: Key fragmentation pathways for dicyclopropylmethanol in MS.

Conclusion

The spectroscopic analysis of dicyclopropyl-substituted tertiary alcohols reveals a set of distinct and interpretable features. The unique upfield shifts of the cyclopropyl protons in ¹H and ¹³C NMR spectra, coupled with the characteristic IR absorption bands of the hydroxyl group and the predictable fragmentation patterns in mass spectrometry, provide a robust toolkit for the structural elucidation and characterization of this important class of molecules. The synthetic protocol detailed herein offers a reliable method for accessing these compounds, enabling further exploration of their chemical and biological properties. This guide serves as a foundational resource for researchers, facilitating the confident identification and synthesis of dicyclopropyl-substituted tertiary alcohols in their drug discovery and development endeavors.

References

-

SpectraBase. Dicyclopropylmethanol. [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

ResearchGate. 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. [Link]

-

Scribd. Coupling Constants For 1h and 13c NMR. [Link]

-

National Institute of Standards and Technology. Dicyclopropyl carbinol. [Link]

-

National Institute of Standards and Technology. Dicyclopropyl carbinol. [Link]

-

Organic Chemistry Tutor. Synthesis of Alcohols Using the Grignard Reaction. [Link]

-

Khan Academy. Synthesis of alcohols using Grignard reagents I. [Link]

-

Organic Chemistry Portal. Grignard Reaction. [Link]

-

Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]

-

YouTube. 12.3b Synthesis of Alcohols; Grignard Addition. [Link]

-

CHM 244 Lab Practical- Grignard Reactions. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Doc Brown's Chemistry. CH3OH methanol low high resolution 1H proton nmr spectrum of analysis interpretation of ... [Link]

-

YouTube. Fragmentation in Mass Spectrometry. [Link]

-

Michigan State University Department of Chemistry. Mass Spectrometry. [Link]

-

Iowa State University Chemical Instrumentation Facility. NMR Coupling Constants. [Link]

-

ResearchGate. Preparation of Optically Enriched Tertiary Alcohols from Grignard Reagents. [Link]

-

PubChem. 1-Cyclopropylethanol. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000820). [Link]

-

Organic Syntheses. 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide. [Link]

-

ResearchGate. 1 H and 13 C NMR Spectroscopic Data for 4, 5, and 7 in Methanol-d 4 [δ... [Link]

Sources

- 1. Khan Academy [khanacademy.org]

- 2. Grignard Reaction [organic-chemistry.org]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. britthipple.com [britthipple.com]

- 5. whitman.edu [whitman.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 1-Cyclopropylethanol | C5H10O | CID 79104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-CYCLOPROPYLETHANOL(765-42-4) 1H NMR [m.chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. spectrabase.com [spectrabase.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. youtube.com [youtube.com]

Stability of the dicyclopropylmethyl cation

An In-depth Technical Guide to the Core Stability of the Dicyclopropylmethyl Cation

Authored by: A Senior Application Scientist

The dicyclopropylmethyl cation is a cornerstone in the study of carbocation chemistry, exhibiting a degree of stability that challenges and expands upon classical models of electronic stabilization. This guide provides a comprehensive exploration of the structural and electronic factors underpinning its remarkable stability. We will dissect the unique bonding characteristics of the cyclopropyl group, quantify the cation's stability through experimental and computational data, and provide detailed protocols for its generation and kinetic analysis. This document is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistic understanding of non-classical carbocation stabilization.

Introduction: Beyond Classical Carbocation Stability

The stability of carbocations has long been rationalized by two primary mechanisms: inductive effects and resonance (delocalization). While tertiary carbocations (e.g., tert-butyl) and resonance-stabilized systems (e.g., benzyl, tropylium) are well-understood archetypes, the dicyclopropylmethyl cation, [C(C₃H₅)₂H]⁺, presents a fascinating case of profound stabilization derived from σ-bond interactions. The cyclopropyl group, despite being a saturated alkyl fragment, stabilizes an adjacent positive charge with an efficacy that surpasses even that of a phenyl group.[1][2] This phenomenon is a direct consequence of the unique electronic structure inherent to the strained three-membered ring, which allows its C-C σ-bonds to participate in efficient hyperconjugation. Understanding this cation is not merely an academic exercise; it provides critical insights into reaction mechanisms, transition state stabilization, and the design of novel chemical entities where cationic intermediates are pivotal.

The Electronic Anatomy of the Cyclopropyl Group

To comprehend the stability of the dicyclopropylmethyl cation, one must first appreciate the anomalous nature of the bonding within the cyclopropane ring itself. The severe angle strain, with internal bond angles of 60° instead of the ideal 109.5° for sp³ hybridized carbon, forces a rehybridization of the carbon orbitals.[1][3]

Two primary models describe the resulting electronic structure:

-

The Coulson-Moffitt (Bent-Bond) Model: This model proposes that the C-C bonding orbitals have a significantly increased p-character (sp⁵ hybridization has been suggested) to accommodate the small bond angles.[4] This causes the regions of maximum electron density to lie outside the internuclear axes, creating "bent" or "banana" bonds.[1][4] These high-energy, p-rich bonds are more nucleophilic than typical σ-bonds and are geometrically poised to overlap with an adjacent empty p-orbital.[5]

-

The Walsh Orbital Model: This alternative model describes the cyclopropane framework using a basis set of sp² hybridized orbitals for the C-H bonds and the exterior of the ring, leaving three p-orbitals directed towards the ring's center. These p-orbitals combine to form a set of three molecular orbitals, one of which is particularly high in energy and symmetric, allowing for strong interaction with an external p-orbital.[4]

Mechanism of Stabilization: σ-Bond Hyperconjugation ("Dancing Resonance")

The exceptional stability of the dicyclopropylmethyl cation stems from the effective delocalization of the positive charge from the central carbon into the two adjacent cyclopropyl rings. This is achieved through hyperconjugation, where the electrons from the bent C-C σ-bonds of the cyclopropyl rings overlap with the vacant p-orbital of the carbocationic center.

This interaction is so pronounced that it is often informally termed "dancing resonance".[5][6] The positive charge is not confined to the central carbon but is distributed across the α-carbon and the carbons of the cyclopropyl rings. The optimal geometry for this overlap is the "bisected" conformation, where the vacant p-orbital is aligned parallel to the plane of the C-2 and C-3 carbons of the ring.

Caption: Orbital overlap in the dicyclopropylmethyl cation.

Quantitative Measures of Stability

The stability of a carbocation can be assessed experimentally and computationally. The data consistently place the dicyclopropylmethyl cation among the most stable carbocations known.

Solvolysis Kinetics

The rate of Sₙ1 solvolysis, where carbocation formation is the rate-determining step, serves as an excellent proxy for carbocation stability.[7] Precursors to more stable carbocations ionize more rapidly. Studies on the solvolysis of cyclopropylcarbinyl derivatives show dramatically accelerated rates compared to simpler secondary systems, and the addition of a second cyclopropyl group enhances this effect further. For instance, the solvolysis of cyclopropylcarbinyl derivatives can be accompanied by rearrangement to cyclobutyl products, indicating a complex potential energy surface governed by the stable, delocalized cation.[8]

Thermochemical Data

Gas-phase measurements provide an intrinsic measure of stability without solvent effects. A key metric is the Hydride Ion Affinity (HIA) , which is the enthalpy change for the reaction R⁺ + H⁻ → R-H. A lower HIA corresponds to a more stable carbocation.

| Cation | Hydride Ion Affinity (HIA) (kcal/mol) | Reference |

| tert-Butyl | 231.4 | [9] (Referenced) |

| Cyclopropylmethyl | 241 | [9] |

| 1,1-Dicyclopropylethyl | 207 | [9] |

| Tropylium | ~200 | [9] |

NMR Spectroscopy

¹³C NMR spectroscopy is a powerful tool for probing charge distribution. In a carbocation, the chemical shift of the positively charged carbon (C⁺) is highly sensitive to electron density. Significant charge delocalization will shield the central carbon, causing an upfield shift compared to a hypothetical localized cation. While specific data for the dicyclopropylmethyl cation requires specialized "long-lived" cation studies in superacid media, studies on related ions show the C⁺ carbon at a chemical shift that is inconsistent with a fully localized positive charge.[10][11]

Experimental Protocols

Protocol for Generation of a Long-Lived Dicyclopropylmethyl Cation

This protocol describes the generation of the cation in a superacid medium for spectroscopic analysis (e.g., NMR).

WARNING: Superacids like SbF₅ are extremely corrosive and react violently with water. This procedure must be performed by trained personnel in a specialized fume hood with appropriate personal protective equipment (PPE).

Materials:

-

Dicyclopropylmethanol

-

Antimony pentafluoride (SbF₅)

-

Sulfuryl chloride fluoride (SO₂ClF) as solvent

-

NMR tube rated for low-temperature use

-

Dry ice/acetone or liquid nitrogen bath

Procedure:

-

Solvent Preparation: In a glovebox or under an inert atmosphere, prepare a solution of SbF₅ in SO₂ClF (approx. 1 M). Cool the solution to -78 °C.

-

Precursor Preparation: Prepare a dilute solution of dicyclopropylmethanol in a minimal amount of SO₂ClF in a separate flask, also cooled to -78 °C.

-

Cation Generation: Slowly add the alcohol solution dropwise to the vigorously stirred superacid solution at -78 °C. The formation of the carbocation is often accompanied by a color change.

-

Sample Transfer: Once the addition is complete, transfer the cold solution via a pre-cooled cannula into a pre-cooled NMR tube.

-

Spectroscopic Analysis: Immediately acquire NMR spectra at the lowest possible temperature to prevent decomposition or rearrangement.

Caption: Workflow for generating the dicyclopropylmethyl cation.

Protocol for Kinetic Measurement via Solvolysis

This protocol outlines a method to determine the first-order rate constant for the solvolysis of a dicyclopropylmethyl derivative (e.g., dicyclopropylmethyl chloride).

Materials:

-

Dicyclopropylmethyl chloride

-

Solvent: 80% aqueous ethanol (v/v)

-

Indicator solution (e.g., bromothymol blue)

-

Standardized NaOH solution (e.g., 0.01 M)

-

Constant temperature water bath

-

Burette, pipettes, volumetric flasks

Procedure:

-

Thermostatting: Place a flask containing ~100 mL of the 80% ethanol solvent in a constant temperature water bath (e.g., 25.0 °C) and allow it to equilibrate.

-

Initiation: Accurately weigh a small amount of dicyclopropylmethyl chloride and dissolve it in a minimal amount of solvent to create a stock solution. To start the reaction, inject a precise volume (e.g., 1 mL) of the stock solution into the thermostatted solvent and start a timer. This creates the reaction mixture (final concentration ~0.005 M).

-

Titration of Aliquots: At regular time intervals (e.g., every 10 minutes), withdraw a precise aliquot (e.g., 5 mL) of the reaction mixture and quench it in a flask containing acetone at 0 °C to stop the reaction.

-

Analysis: Add a few drops of indicator to the quenched aliquot and titrate the generated HCl with the standardized NaOH solution to the endpoint. Record the volume of NaOH used.

-

Data Processing: The reaction follows first-order kinetics. The rate constant, k, is determined by plotting ln(V∞ - Vt) versus time, where Vt is the volume of titrant at time t, and V∞ is the volume at infinite time (after ~10 half-lives). The slope of the line is -k.

Conclusion

The dicyclopropylmethyl cation stands as a testament to the power of σ-bond participation in stabilizing electronic charge. Its remarkable stability, which rivals and in some contexts exceeds that of classically resonance-stabilized systems, is derived directly from the unique, high-energy, p-character bonds of its two cyclopropyl rings. The delocalization of positive charge through hyperconjugation is so efficient that it challenges the traditional boundaries between σ and π systems. For chemists engaged in synthesis and drug development, the principles demonstrated by this cation offer a deeper understanding of reaction intermediates and provide a powerful, non-classical tool for modulating the electronics of molecular scaffolds.

References

-

Chemistry Stack Exchange. (2023). Stability comparison between tropylium, cyclopropylmethylium and dicyclopropylmethylium cations. Link

-

Quora. (2014). Why is cyclopropyl methyl carbocation exceptionally stable?. Link

-

Chemistry Stack Exchange. (2014). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?. Link

-

Nikoletić, M., Borčić, S., & Sunko, D. E. SOLVOLYSIS RATES OF (METHYLCYCLO- PROPYL)-CARBINYL DERIVATIVES. IUPAC. Link

-

Chemistry Stack Exchange. (n.d.). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?. Link

-

Wikipedia. (n.d.). Cyclopropyl group. Link

-

Van der Eycken, J., et al. (2022). Stability of Alkyl Carbocations. ResearchGate. Link

-

Scribd. (2019). Cyclopropyl Methyl Cation. Link

-

Hop-Cat. (n.d.). Computational prediction of complex cationic rearrangement outcomes. PMC. Link

-

ECHEMI. (n.d.). Is the ethyl cation really more stable than benzylic and allylic carbocations?. Link

-

Chemistry LibreTexts. (2015). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. Link

-

Reddit. (2024). What is the exact answer of this question : r/chemhelp. Link

-

PubMed Central. (2020). NMR Spectroscopic Studies of Cation Dynamics in Symmetrically-Substituted Imidazolium-Based Ionic Liquid Crystals. Link

-

ResearchGate. (2025). Correlation of the Rates of Solvolysis of Cyclopropylcarbinyl and Cyclobutyl Bromides Using the Extended Grunwald−Winstein Equation 1. Link

-

ResearchGate. (2025). Study of structures, energetics, IR spectra and 13C and 1H NMR chemical shifts of the conformations of isopropyl cation by ab initio calculations. Link

-

SpectraBase. (n.d.). trans-Cyclopropyl-methyl-carbenium cation - Optional[13C NMR] - Chemical Shifts. Link

Sources

- 1. echemi.com [echemi.com]

- 2. echemi.com [echemi.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Cyclopropyl group - Wikipedia [en.wikipedia.org]

- 5. reddit.com [reddit.com]

- 6. quora.com [quora.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. publications.iupac.org [publications.iupac.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. researchgate.net [researchgate.net]

- 11. spectrabase.com [spectrabase.com]

Conformational analysis of 1,1-dicyclopropylethanol

An In-depth Technical Guide to the Conformational Analysis of 1,1-dicyclopropylethanol

Abstract

The conformational landscape of a molecule dictates its physical, chemical, and biological properties. For molecules incorporating strained ring systems like cyclopropane, the interplay of steric and electronic effects creates a complex and fascinating conformational profile. This guide provides a comprehensive technical overview of the methodologies used to elucidate the conformational preferences of 1,1-dicyclopropylethanol. By integrating high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and robust computational chemistry techniques, we present a synergistic workflow for researchers in medicinal chemistry, materials science, and chemical biology. This document details not only the "how" but also the "why" behind the experimental and theoretical choices, offering a self-validating framework for rigorous conformational analysis.

Introduction: The Structural Significance of the Dicyclopropyl Carbinol Motif

1,1-dicyclopropylethanol presents a unique structural challenge. The molecule features a quaternary carbon stereocenter bonded to two cyclopropyl rings, a hydroxyl group, and a methyl group. The cyclopropyl group, with its high s-character in the C-H bonds and p-character in the C-C bonds, acts as a sterically demanding and electronically distinct substituent. The rotational freedom around the single bonds connecting the cyclopropyl rings and the ethyl group to the central carbon atom gives rise to multiple potential low-energy conformations (rotamers).